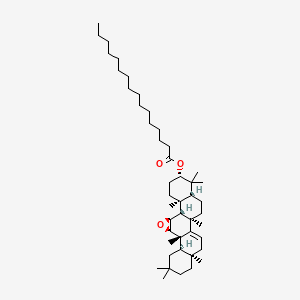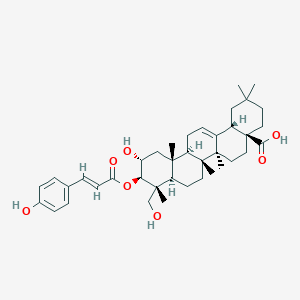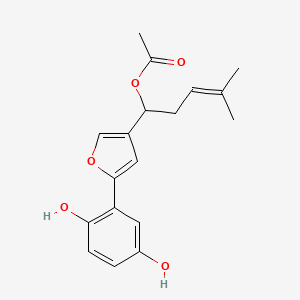
UR-144 N-(4-hydroxypentyl) metabolite-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UR-144 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of UR-144 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry (MS). UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. It is possible that this metabolite may be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
科学的研究の応用
Metabolite Analysis in Hair Samples
Research has developed methods to analyze metabolites of synthetic cannabinoids like UR-144 in hair. Park, Yeon, Lee, and In (2015) outlined a method for quantitative analysis of UR-144 metabolites in hair using liquid chromatography and tandem mass spectrometry. This method provides detailed information about drug ingestion and is particularly useful for identifying synthetic cannabinoids use, as it can differentiate between direct ingestion and passive smoke exposure (Park et al., 2015).
Identification of Metabolites in Biological Fluids
Grigoryev, Kavanagh, Melnik, Savchuk, and Simonov (2013) conducted studies using GC-MS and LC-MS-MS methods to detect phase I metabolites of UR-144 in urine samples from patients with suspected drug intoxication. This research is crucial for understanding the metabolic pathways of UR-144 and its effects on the human body (Grigoryev et al., 2013).
Structural Elucidation of Metabolites
Watanabe, Kuzhiumparambil, and Fu (2018) characterized several metabolites of UR-144 using NMR spectroscopy after incubation with the fungus Cunninghamella elegans. This study provides insights into the structures of the metabolites, which is vital for understanding the drug's impact and for developing detection methods (Watanabe, Kuzhiumparambil, & Fu, 2018).
Detection and Differentiation of Synthetic Cannabinoids
Adamowicz, Zuba, and Sekuła (2013) analyzed UR-144 and its pyrolysis product in blood, and identified its metabolites in urine. This study is significant for forensic science, providing methods to detect and differentiate UR-144 from other synthetic cannabinoids (Adamowicz, Zuba, & Sekuła, 2013).
Understanding Urinary Metabolites for Clinical and Forensic Investigations
Wohlfarth et al. (2013) conducted a study to investigate the metabolism of XLR-11, a related compound to UR-144, for identifying major urinary targets. This research contributes to both forensic and clinical investigations by providing a better understanding of the metabolism of synthetic cannabinoids (Wohlfarth et al., 2013).
特性
分子式 |
C21H24D5NO2 |
|---|---|
分子量 |
332.5 |
InChI |
InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3/i6D,7D,10D,11D,13D |
InChIキー |
YHFHYHZNLCEAAP-MEYSDHBZSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCC(O)C)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
同義語 |
(1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








